molecular formula C23H25N3O4 B11405956 N-{(1Z)-1-(1-ethyl-1H-indol-3-yl)-3-[(2-hydroxyethyl)amino]-3-oxoprop-1-en-2-yl}-2-methoxybenzamide

N-{(1Z)-1-(1-ethyl-1H-indol-3-yl)-3-[(2-hydroxyethyl)amino]-3-oxoprop-1-en-2-yl}-2-methoxybenzamide

Cat. No.: B11405956
M. Wt: 407.5 g/mol
InChI Key: DWJIGLYWXIMTGR-RGEXLXHISA-N
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Description

(2Z)-3-(1-ETHYL-1H-INDOL-3-YL)-N-(2-HYDROXYETHYL)-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDE is a complex organic compound that features an indole core, a hydroxyethyl group, and a methoxyphenylformamido moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(1-ETHYL-1H-INDOL-3-YL)-N-(2-HYDROXYETHYL)-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDE typically involves multi-step organic reactions. One common approach is to start with the indole core, which is then functionalized through a series of reactions:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Ethylation: The indole is then ethylated using ethyl iodide in the presence of a base such as potassium carbonate.

    Formylation: The ethylated indole undergoes formylation to introduce the formamido group. This can be achieved using formic acid and acetic anhydride.

    Hydroxyethylation: The hydroxyethyl group is introduced via a reaction with ethylene oxide.

    Methoxyphenylation: Finally, the methoxyphenyl group is added through a coupling reaction using a suitable methoxyphenyl halide and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(1-ETHYL-1H-INDOL-3-YL)-N-(2-HYDROXYETHYL)-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The formamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

    Oxidation: Carboxylic acid derivative.

    Reduction: Amine derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2Z)-3-(1-ETHYL-1H-INDOL-3-YL)-N-(2-HYDROXYETHYL)-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its complex structure and functional groups that may interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Studies: It can be used as a probe to study various biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of (2Z)-3-(1-ETHYL-1H-INDOL-3-YL)-N-(2-HYDROXYETHYL)-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDE involves its interaction with specific molecular targets. The indole core is known to interact with various enzymes and receptors, potentially modulating their activity. The hydroxyethyl and methoxyphenyl groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-3-(1-METHYL-1H-INDOL-3-YL)-N-(2-HYDROXYETHYL)-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDE
  • (2Z)-3-(1-ETHYL-1H-INDOL-3-YL)-N-(2-HYDROXYPROPYL)-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDE

Uniqueness

(2Z)-3-(1-ETHYL-1H-INDOL-3-YL)-N-(2-HYDROXYETHYL)-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDE is unique due to its specific combination of functional groups and their spatial arrangement, which may confer unique biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C23H25N3O4

Molecular Weight

407.5 g/mol

IUPAC Name

N-[(Z)-1-(1-ethylindol-3-yl)-3-(2-hydroxyethylamino)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide

InChI

InChI=1S/C23H25N3O4/c1-3-26-15-16(17-8-4-6-10-20(17)26)14-19(23(29)24-12-13-27)25-22(28)18-9-5-7-11-21(18)30-2/h4-11,14-15,27H,3,12-13H2,1-2H3,(H,24,29)(H,25,28)/b19-14-

InChI Key

DWJIGLYWXIMTGR-RGEXLXHISA-N

Isomeric SMILES

CCN1C=C(C2=CC=CC=C21)/C=C(/C(=O)NCCO)\NC(=O)C3=CC=CC=C3OC

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C=C(C(=O)NCCO)NC(=O)C3=CC=CC=C3OC

Origin of Product

United States

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